(S,S)-(COD)Ir[Bn-SpinPHOX]
Overview
Description
(S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] is a chiral iridium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] typically involves the coordination of iridium with the chiral ligand Benzyl-SpinPhox. The process begins with the preparation of the chiral ligand, which is then reacted with an iridium precursor, such as iridium chloride or iridium acetylacetonate, in the presence of cyclooctadiene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iridium complex .
Industrial Production Methods: While specific industrial production methods for (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions, such as oxidation, reduction, and substitution, depending on the specific substrates and reaction conditions .
Common Reagents and Conditions: The common reagents used in reactions involving (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] include hydrogen gas for hydrogenation reactions, as well as various oxidizing and reducing agents for other types of reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures, and pressures ranging from atmospheric pressure to a few atmospheres .
Major Products: The major products formed from reactions involving (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] are often chiral compounds with high enantiomeric excess. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] has a wide range of applications in scientific research, particularly in the fields of chemistry and medicine. In chemistry, it is used as a catalyst for asymmetric hydrogenation reactions, enabling the synthesis of chiral compounds with high enantioselectivity. In medicine, the chiral compounds produced using this catalyst can serve as intermediates in the synthesis of drugs with improved efficacy and reduced side effects .
In addition to its applications in chemistry and medicine, (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] is also used in the development of new materials and in the study of reaction mechanisms. Its ability to facilitate highly selective reactions makes it a valuable tool for researchers exploring new synthetic pathways and reaction conditions .
Mechanism of Action
The mechanism of action of (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] involves the coordination of the iridium center with the chiral ligand Benzyl-SpinPhox, which creates a chiral environment around the metal center. This chiral environment enables the selective activation of substrates, leading to the formation of chiral products with high enantiomeric excess .
The molecular targets and pathways involved in the catalytic activity of (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] include the activation of hydrogen gas and the coordination of substrates to the iridium center. The chiral ligand plays a crucial role in determining the selectivity and efficiency of the catalytic reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] include other chiral iridium complexes with different ligands, such as (R,R)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] and (S,S)-(Cyclooctadiene)Iridium[Diphenyl-SpinPhox]. These compounds share similar catalytic properties but may exhibit different levels of enantioselectivity and reactivity depending on the specific ligands used .
Uniqueness: The uniqueness of (S,S)-(Cyclooctadiene)Iridium[Benzyl-SpinPhox] lies in its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The specific combination of the chiral ligand Benzyl-SpinPhox and the iridium center creates a highly effective catalyst that can produce chiral compounds with high enantiomeric excess. This makes it a valuable tool for researchers and industrial chemists seeking to develop new synthetic pathways and improve the efficiency of existing processes .
Properties
IUPAC Name |
[(5S)-9-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.C31H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-24(13-5-1)22-25-23-33-30(32-25)28-18-10-20-31(28)21-11-19-29(31)34(26-14-6-2-7-15-26)27-16-8-3-9-17-27;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,25H,10-11,20-23H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;25-,31-;;/m.0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHZIMDVYIGXGD-VRIRJSKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)CC6=CC=CC=C6.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C([C@@]2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H54BF24IrNOP- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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